molecular formula C23H22N2O3 B11972897 2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-ethoxybenzylidene)acetohydrazide CAS No. 303088-24-6

2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-ethoxybenzylidene)acetohydrazide

Katalognummer: B11972897
CAS-Nummer: 303088-24-6
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: LRPDJNNGKHHWGZ-LFVJCYFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-ethoxybenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a biphenyl group, an ethoxybenzylidene moiety, and an acetohydrazide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-ethoxybenzylidene)acetohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 2-((1,1’-biphenyl)-4-yloxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-ethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The biphenyl and ethoxybenzylidene groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Oxidized derivatives of the biphenyl and ethoxybenzylidene groups.

    Reduction: Amines derived from the reduction of the hydrazide group.

    Substitution: Substituted biphenyl and ethoxybenzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-ethoxybenzylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-ethoxybenzylidene)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-methoxybenzylidene)acetohydrazide
  • 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-chlorobenzylidene)acetohydrazide
  • 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-nitrobenzylidene)acetohydrazide

Uniqueness

2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-ethoxybenzylidene)acetohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.

Eigenschaften

CAS-Nummer

303088-24-6

Molekularformel

C23H22N2O3

Molekulargewicht

374.4 g/mol

IUPAC-Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide

InChI

InChI=1S/C23H22N2O3/c1-2-27-21-12-8-18(9-13-21)16-24-25-23(26)17-28-22-14-10-20(11-15-22)19-6-4-3-5-7-19/h3-16H,2,17H2,1H3,(H,25,26)/b24-16+

InChI-Schlüssel

LRPDJNNGKHHWGZ-LFVJCYFKSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Kanonische SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.